Methyl 2-[(2-aminoethyl)(methyl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(2-aminoethyl)(methyl)amino]acetate is a versatile organic compound with the molecular formula C6H14N2O2. It is commonly used in various scientific research fields due to its unique chemical properties. The compound is often found in its dihydrochloride form, which enhances its stability and solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-aminoethyl)(methyl)amino]acetate typically involves the reaction of methyl chloroacetate with N-methyl-ethylenediamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the overall efficiency of the process. The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-aminoethyl)(methyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino groups in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride; reactions are usually performed in ethanol or methanol at low temperatures.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Methyl 2-[(2-aminoethyl)(methyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-aminoethyl)(methyl)amino]acetate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biochemical processes, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-aminoethyl)(methyl)amino]acetate dihydrochloride
- Methyl 2-[(diphenylmethylene)amino]oxy-2-oxoacetate
Uniqueness
This compound stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its stability and solubility in various solvents also make it a preferred choice for many applications .
Biological Activity
Methyl 2-[(2-aminoethyl)(methyl)amino]acetate, also known as a derivative of an amino acid, is a compound with potential biological significance. This article explores its biological activity, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₅H₁₃N₃O₂
- Molecular Mass : 219.11 g/mol
- Functional Groups : Contains two amino groups and an ester group, contributing to its chemical reactivity and potential biological interactions.
The presence of these functional groups suggests that the compound may engage in various biochemical processes, potentially influencing enzyme activity and receptor interactions.
Table 1: Biological Activities of Related Amino Acid Derivatives
Applications in Research
The compound has been utilized in various research domains, particularly in environmental chemistry and material science. One notable application includes:
- Adsorption Studies : this compound has been incorporated into a composite material for the removal of nickel ions (Ni(II)) from aqueous solutions. The optimal conditions for this application achieved a removal efficiency of 99.35%, demonstrating its utility in environmental remediation efforts.
Case Studies
- Environmental Remediation :
- Objective : To evaluate the efficiency of this compound in removing heavy metals from water.
- Methodology : The compound was impregnated into a hydrous zirconium oxide matrix.
- Results : Under optimal conditions (contact time: 85 min, pH: 6, adsorbent dose: 10 mg/20 mL), the compound demonstrated high efficacy in removing Ni(II) ions from contaminated water sources.
Future Research Directions
Further research is necessary to elucidate the specific biological mechanisms through which this compound exerts its effects. Potential areas for investigation include:
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.
- Toxicological Assessments : Evaluating any potential cytotoxic effects or irritant properties associated with the compound.
- Therapeutic Applications : Exploring its potential as a therapeutic agent in neurological disorders or as an antimicrobial agent.
Properties
IUPAC Name |
methyl 2-[2-aminoethyl(methyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-8(4-3-7)5-6(9)10-2/h3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCZCNMEKXNLAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.